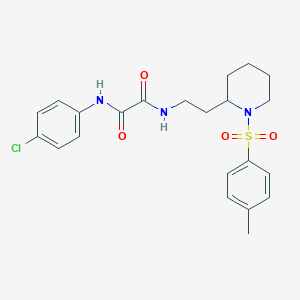

N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Description

N1-(4-Chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (CAS 898461-44-4) is an oxalamide derivative characterized by a 4-chlorophenyl group, a piperidine ring substituted with a tosyl (p-toluenesulfonyl) moiety, and an ethyl linker connecting the oxalamide core to the piperidine (Fig. 1). Its molecular formula is C22H25ClFN3O4S, with a molecular weight of 482.0 .

Properties

IUPAC Name |

N'-(4-chlorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O4S/c1-16-5-11-20(12-6-16)31(29,30)26-15-3-2-4-19(26)13-14-24-21(27)22(28)25-18-9-7-17(23)8-10-18/h5-12,19H,2-4,13-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSJSMFLWNCVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tosylpiperidine Intermediate: The synthesis begins with the tosylation of piperidine, where piperidine is reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

Alkylation: The tosylpiperidine intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

Coupling with Chlorophenyl Oxalamide: The final step involves the coupling of the alkylated tosylpiperidine with 4-chlorophenyl oxalamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter modulation.

Medicine: Investigated for its potential as an antidepressant and anxiolytic agent due to its ability to interact with serotonin and dopamine receptors.

Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, primarily neurotransmitter receptors. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its antidepressant and anxiolytic effects. The compound may also influence the reuptake of these neurotransmitters, enhancing their availability in the synaptic cleft.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Oxalamide derivatives with modifications to the aryl or heterocyclic substituents have been explored as HIV entry inhibitors. For example:

- Compound 13 (): Features a thiazolyl-methyl-acetylpiperidine group instead of tosylpiperidine. It showed 36% yield and 90% HPLC purity , with antiviral activity attributed to its CD4-binding site inhibition.

- Compound 19 (): Contains a morpholino-phenylpropan-2-yl group, yielding 30% with 95% purity. Its stereochemistry (1S,2R) enhances target specificity compared to non-chiral analogs.

Key Difference: The target compound’s tosylpiperidine group may improve metabolic stability over acetylated or morpholino-containing analogs due to the sulfonyl group’s resistance to hydrolysis .

Cytochrome P450-Modulating Oxalamides

Compounds with halogenated aryl groups exhibit varied enzyme interactions:

- N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (23) (): Substituted with 3-Cl-5-F-phenyl and 4-methoxyphenethyl, it showed 33% yield and inhibited stearoyl-CoA desaturase (SCD) via CYP4F11 activation.

- S5456 (): A dimethoxybenzyl-pyridinylethyl oxalamide inhibited CYP3A4 by 51% at 10 µM , highlighting substituent-dependent CYP isoform selectivity.

Its tosyl group may also confer unique interactions with CYP active sites compared to methoxy or cyano substituents .

Flavor-Enhancing Oxalamides

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) () are approved umami flavor agents. Key distinctions include:

- Substituents : S336 uses dimethoxybenzyl and pyridinylethyl groups, whereas the target compound’s chlorophenyl and tosylpiperidine groups are bulkier and more polar.

- Metabolism : S336 undergoes hydrolysis and glucuronidation, while the target compound’s sulfonyl group may resist hydrolysis, prolonging its half-life in biological systems .

Biological Activity

N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound features a unique oxalamide linkage, which connects two nitrogen atoms with a carbon chain that includes a chlorophenyl group and a tosylpiperidine moiety. This article aims to provide an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 464.0 g/mol. Its structural characteristics are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H26ClN3O4S |

| Molecular Weight | 464.0 g/mol |

| CAS Number | 898450-23-2 |

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The oxalamide linkage is thought to enhance binding affinity and specificity, potentially leading to modulation of various biological pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

- Receptor Modulation : It may interact with various receptors, influencing their signaling pathways and leading to therapeutic effects.

Biological Activity

Research on the biological activity of this compound is still limited, but several studies suggest potential applications in the following areas:

1. Anticancer Activity

Some preliminary studies indicate that compounds with similar structures exhibit anticancer properties through apoptosis induction in cancer cells. The specific pathways involved in the action of this compound require further investigation.

2. Neuropharmacological Effects

Given the presence of the tosylpiperidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting that this derivative could also influence cognitive functions or mood disorders.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have been investigated:

- Study on Similar Oxalamides : A study demonstrated that oxalamide derivatives can act as selective inhibitors of certain protein targets involved in cancer progression .

- Neuroactive Compounds : Research on piperidine derivatives has shown promise in modulating dopamine receptors, indicating potential applications in treating disorders like schizophrenia or Parkinson's disease .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide?

- Methodological Answer : The synthesis involves multi-step organic reactions:

- Step 1 : Tosyl protection of the piperidine ring to stabilize reactive intermediates (e.g., using TsCl in anhydrous DCM under basic conditions) .

- Step 2 : Coupling of the 4-chlorophenyl group via nucleophilic substitution or amidation reactions (e.g., HATU/DIPEA-mediated coupling in DMF) .

- Step 3 : Final oxalamide bond formation using ethyl oxalyl chloride in the presence of a tertiary amine base .

Key optimization parameters include temperature control (0–25°C for sensitive steps), inert atmospheres (N₂/Ar), and purification via flash chromatography (silica gel, EtOAc/hexane gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ expected at ~550–600 Da) and detect impurities (<2% threshold) .

- NMR : ¹H/¹³C NMR to verify substituent integration (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl; piperidine CH₂ at δ 1.5–3.0 ppm) .

- Elemental Analysis : Validate C, H, N, S content (±0.4% theoretical) .

Q. What preliminary assays are recommended to screen its biological activity?

- Methodological Answer : Prioritize target-based assays:

- Enzyme Inhibition : Test against kinases (e.g., RSK family) or proteases using fluorogenic substrates (IC₅₀ determination) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) using ³H-labeled competitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Methodological Answer : Systematic modifications guided by computational and empirical

- Core Modifications : Replace the tosyl group with sulfonamide analogs (e.g., mesyl, nosyl) to assess steric/electronic effects .

- Substituent Variations : Introduce electron-withdrawing groups (e.g., -NO₂) on the chlorophenyl ring to enhance target affinity .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., kinase ATP pockets) .

Validate hypotheses via parallel synthesis (96-well plates) and high-throughput screening .

Q. What advanced techniques resolve contradictions in solubility and stability data?

- Methodological Answer : Address discrepancies via:

- Solubility Profiling : Use shake-flask method (aqueous buffers at pH 1.2–7.4) with LC-MS quantification .

- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to identify degradation pathways .

- Crystallography : X-ray diffraction to correlate solid-state stability with intermolecular interactions (e.g., H-bonding networks) .

Q. How to elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Integrate multi-omics approaches:

- Proteomics : SILAC labeling to identify differentially expressed proteins post-treatment .

- Transcriptomics : RNA-seq to map pathway perturbations (e.g., apoptosis, inflammation) .

- Metabolomics : LC-HRMS to track metabolic flux changes (e.g., TCA cycle intermediates) .

Validate targets via CRISPR knockouts or siRNA silencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.